molecular formula C19H26O3 B1204583 7alpha-Hydroxyandrost-4-ene-3,17-dione CAS No. 62-84-0

7alpha-Hydroxyandrost-4-ene-3,17-dione

Cat. No. B1204583
CAS RN: 62-84-0
M. Wt: 302.4 g/mol
InChI Key: LFWLQMQUJQUZBD-TYHLISGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7alpha-hydroxyandrost-4-ene-3,17-dione is a 7alpha-hydroxy steroid, a 17-oxo steroid, an androstanoid and a 3-oxo-Delta(4) steroid.
belongs to the class of organic compounds known as androgens and derivatives. These are 3-hydroxylated C19 steroid hormones. They are known to favor the development of masculine characteristics. They also show profound effects on scalp and body hair in humans. Thus, is considered to be a steroid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.

Scientific Research Applications

Chemical Synthesis

The chemical synthesis of 7alpha-Hydroxyandrost-4-ene-3,17-dione was first reported in 1976, marking a significant development in steroid chemistry. This synthesis involved converting androsta-4,6-diene-3, 17-dione into its 6alpha, 7alpha-epoxy-derivative and reducing the epoxide to yield 7alpha-Hydroxyandrost-4-ene-3,17-dione (Hossain, Kirk, & Mitra, 1976).

Microbial Transformation

Research into microbial transformation of steroids has demonstrated the capability of fungi like Beauveria bassiana and Neurospora crassa in modifying androst-4-ene-3,17-dione. These fungi can produce hydroxylated metabolites like 11alpha-hydroxyandrost-4-ene-3,17-dione and 7alpha-hydroxyandrost-4-ene-3,17-dione, showcasing their potential as biocatalysts for specific hydroxylations (Xiong et al., 2006); (Faramarzi et al., 2008).

Biotransformations by Fungi

Other fungi, such as Chaetomium sp., have also been studied for their ability to selectively hydroxylate steroid compounds, including the conversion of androstenedione to 7alpha-hydroxyandrost-4-en-3,17-dione. This research highlights the diverse capabilities of fungal species in steroid biotransformations (Janeczko et al., 2009).

Metabolism and Identification of Metabolites

The metabolism of 4-hydroxyandrost-4-ene-3,17-dione and the identification of its metabolites have been a subject of research. Studies using mass spectrometric techniques have identified various metabolites, providing insights into the metabolic pathways and potential applications of this compound in different biological contexts (Kohler et al., 2007).

properties

CAS RN

62-84-0

Product Name

7alpha-Hydroxyandrost-4-ene-3,17-dione

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(7R,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15+,17-,18-,19-/m0/s1

InChI Key

LFWLQMQUJQUZBD-TYHLISGHSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@@H](CC4=CC(=O)CC[C@]34C)O

SMILES

CC12CCC3C(C1CCC2=O)C(CC4=CC(=O)CCC34C)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(CC4=CC(=O)CCC34C)O

Other CAS RN

62-84-0

physical_description

Solid

synonyms

7 alpha-hydroxy-4-androstene-3,17-dione
7-hydroxy-4-androstene-3,17-dione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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